EMM (psychedelic)
Description
Properties
CAS No. |
23693-30-3 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(2-ethoxy-4,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C13H21NO3/c1-5-17-11-8-13(16-4)12(15-3)7-10(11)6-9(2)14/h7-9H,5-6,14H2,1-4H3 |
InChI Key |
SKRNTJDDBVAEGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1CC(C)N)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-ethoxy-4,5-dimethoxyamphetamine involves several steps, starting with the appropriate substituted benzaldehyde. The general synthetic route includes:
Formation of the intermediate: The substituted benzaldehyde undergoes a reaction with nitroethane to form the nitrostyrene intermediate.
Reduction: The nitrostyrene intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Ethylation: The final step involves the ethylation of the amine to produce 2-ethoxy-4,5-dimethoxyamphetamine.
Chemical Reactions Analysis
2-Ethoxy-4,5-dimethoxyamphetamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Due to its limited psychoactive effects, 2-ethoxy-4,5-dimethoxyamphetamine has not been extensively studied for therapeutic applications. it holds potential for research in the following areas:
Chemistry: As a structural analog of other psychedelics, it can be used to study structure-activity relationships.
Biology: It can serve as a tool to understand the interaction of substituted amphetamines with biological systems.
Medicine: Although not widely used, it could be explored for its potential therapeutic effects in treating certain mental health conditions.
Industry: Its synthesis and reactions can provide insights into the production and modification of similar compounds.
Mechanism of Action
The exact mechanism of action of 2-ethoxy-4,5-dimethoxyamphetamine is not well understood due to the lack of comprehensive studies. like other substituted amphetamines, it is likely to interact with serotonin receptors in the brain, particularly the 5-HT2A receptor . This interaction may lead to changes in neurotransmitter release and neuronal activity, contributing to its psychoactive effects.
Comparison with Similar Compounds
Absence of Psychedelic Context
- None of the evidence links "EMM" to psychedelic compounds such as psilocybin, LSD, or MDMA. The term "psychedelic" is only mentioned in , which discusses general psychedelic experiences without referencing "EMM" .
- The evidence instead focuses on clinical, microbiological, or computational contexts unrelated to psychoactive substances.
Potential Misinterpretation of Terminology
- The confusion may arise from ambiguous abbreviations. For example:
Comparison with Similar Compounds
For example:
- LSD: A serotonergic hallucinogen with high affinity for 5-HT receptors, studied for its long-lasting perceptual effects .
- MDMA: An entactogen with mixed serotonin-norepinephrine-dopamine activity, used in PTSD therapy .
Without data on "EMM (psychedelic)," a comparative analysis is unfeasible.
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question on EMM given the scarcity of existing pharmacological data?
- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical constraints and scientific value. Conduct a systematic literature review to identify gaps, prioritizing exploratory studies (e.g., dose-response relationships or receptor-binding assays). Pilot studies can refine hypotheses, leveraging non-probability sampling (e.g., purposive sampling of available analogs like TMA-2) to maximize limited resources .
Q. What sampling strategies are appropriate for preclinical studies of EMM when subject availability is limited?
- Methodological Answer : Use non-probability sampling (e.g., purposive or snowball sampling) to recruit participants or select animal models with genetic similarities to prior psychedelic studies. Justify choices by referencing analogous compounds (e.g., TMA-2) and document limitations in generalizability . For in vitro work, stratified sampling of receptor subtypes may optimize translational relevance .
Q. What ethical considerations are unique to human trials involving EMM, considering its uncertain safety profile?
- Methodological Answer : Prioritize risk mitigation through phased trials (Phase 0/I) with microdosing protocols. Address informed consent by disclosing data scarcity and potential idiosyncratic reactions. Collaborate with regulatory bodies to navigate legal barriers, as seen in psychedelic research frameworks .
Advanced Research Questions
Q. How can researchers design controlled experiments for EMM when standard placebo comparisons are methodologically challenging?
- Methodological Answer : Implement active placebo controls (e.g., subperceptual doses of EMM or structurally similar inert compounds) to reduce participant bias. Use within-subject crossover designs to minimize variability, coupled with double-blinding protocols. Statistical power calculations should account for small sample sizes, referencing Bayesian approaches to handle uncertainty .
Q. What statistical approaches are recommended for analyzing sparse or contradictory data in EMM studies?
- Methodological Answer : Apply multilevel modeling to nested data (e.g., repeated measures across timepoints or tissue samples). For conflicting preclinical vs. human data, use meta-analytical frameworks to quantify heterogeneity. Bayesian hierarchical models can integrate fragmented data while penalizing overfitting .
Q. How can ecological momentary assessment (EMA) be adapted to study the real-time effects of EMM in naturalistic settings?
- Methodological Answer : Balance participant burden by limiting prompts to 3–5 daily assessments over 7–10 days. Use time-stratified sampling to capture circadian variations in psychedelic effects. Analyze data with mixed-effects models to differentiate person-level traits (e.g., baseline anxiety) from situational factors (e.g., setting) .
Q. What strategies are effective for synthesizing fragmented preclinical data on EMM to inform hypothesis generation?
- Methodological Answer : Conduct cross-species meta-analyses of receptor affinity (e.g., 5-HT2A vs. sigma-1) and behavioral assays. Use systems biology tools (e.g., network pharmacology) to map potential mechanisms. Pilot studies should prioritize replication of key findings from Shulgin’s work, with transparent reporting of null results .
Q. How should researchers address potential biases in self-reported data from psychedelic studies involving EMM?
- Methodological Answer : Triangulate subjective reports (e.g., mystical experiences) with biomarkers (e.g., fMRI or EEG correlates). Apply thematic analysis to qualitative data, using inter-rater reliability checks. For quantitative surveys, validate instruments against established psychedelic scales (e.g., Mystical Experience Questionnaire) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
